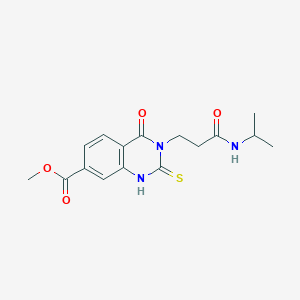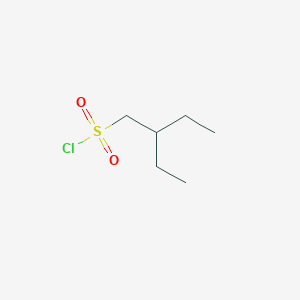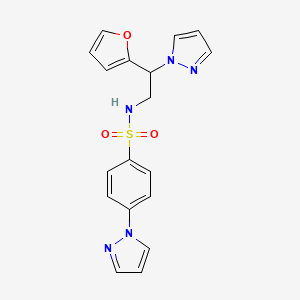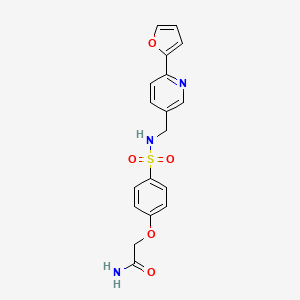
Pomalidomide-C7-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . It is an intermediate for the synthesis of PROTAC BCL-XL degraders .
Synthesis Analysis
The synthesis of this compound involves a reliable and succinct preparation of pomalidomide-linkers . The preparation of 18 pomalidomide-linkers in high yield was reported, with secondary amines consistently affording greater yields than their primary counterparts . This trend was exploited in the synthesis of several new pomalidomide homo-dimers . A continuous 3–4 step flow approach for the synthesis of pomalidomide was also described .Molecular Structure Analysis
The molecular structure of this compound was confirmed using NMR and IR spectroscopy . The molecular weight is 415.44 and the formula is C21H25N3O6 .Chemical Reactions Analysis
The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed based on the obtained solubility data . This is to increase the yield considering the properties of the solvent–antisolvent combination .Physical And Chemical Properties Analysis
This compound appears as a solid, light yellow to yellow in color . It is soluble in DMSO at 50 mg/mL (120.35 mM) but is insoluble in water . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .科学的研究の応用
Immunomodulatory Effects and Anti-myeloma Activity
Pomalidomide, a next-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in the treatment of relapsed/refractory multiple myeloma (MM). Studies have outlined its mechanisms of action, highlighting its role in immune modulation and direct anti-tumor effects. Clinical investigations have shown pomalidomide's robust activity in MM patients, particularly those refractory to lenalidomide and bortezomib, marking a significant advancement in MM therapy (Chanan-Khan et al., 2013).
Mechanisms of Action in Hematological Malignancies
Pomalidomide's anti-cancer properties extend beyond MM. It has been shown to reverse the silencing of γ-globin, suggesting a potential application in treating β-hemoglobinopathies, such as sickle cell anemia. This effect is achieved through the transcriptional reprogramming of adult hematopoietic progenitors, illustrating pomalidomide's ability to influence gene expression profiles and induce a fetal-like erythroid differentiation program (Dulmovits et al., 2016).
Epigenetic Targets and Immunological Modulation
Research has also focused on pomalidomide's epigenetic targets and its immunological modulation capabilities. It acts on key regulatory proteins involved in cancer progression, such as Ikaros and Aiolos, by promoting their degradation. This action contributes to its anti-cancer activity, particularly in lenalidomide-resistant multiple myeloma models, showcasing its potential for overcoming resistance to other IMiDs (Shortt et al., 2013).
Pharmacokinetic Studies
Pomalidomide's pharmacokinetics, including its absorption, metabolism, and excretion, have been elucidated through clinical studies. These studies provide insight into its bioavailability and the metabolic pathways involved in its clearance, highlighting its extensive metabolism prior to excretion and the significant role of cytochrome P450 enzymes (Hoffmann et al., 2012).
Safety and Hazards
将来の方向性
Pomalidomide, a related compound, is an anti-cancer medicine approved in Europe since 2013 to treat adult myeloma patients who have received at least one prior treatment . It is used in combination with bortezomib (another cancer drug) and dexamethasone (an anti-inflammatory medicine) . The future directions of Pomalidomide-C7-COOH could be similar, but specific information was not found in the search results.
作用機序
Target of Action
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . The primary target of this compound is cereblon (CRBN), a protein that forms an E3 ubiquitin ligase complex . This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins .
Mode of Action
This compound, by binding to its target cereblon, initiates the upregulation of immune surface markers . This interaction leads to the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors that are essential for the growth and survival of multiple myeloma cells . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit angiogenesis and myeloma cell growth . It also enhances T cell- and natural killer cell-mediated immunity . Furthermore, this compound increases the proinflammatory cytokines IP-10 and MIP-1α in EBV infected cells, suggesting a role for the phosphoinositide 3-kinase (PI3K)/AKT pathway in its effects .
Pharmacokinetics
The systemic clearance of this compound is comparable between healthy study participants and patients with multiple myeloma . . healthy subjects . This suggests that drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of the proliferation and induction of apoptosis of various tumor cells . It also enhances T cell- and natural killer cell-mediated immunity . These effects contribute to its antineoplastic activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .
特性
IUPAC Name |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDAOSIFULSGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)


![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)


![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)

![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)
![N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)

